2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with the CAS Number: 60722-14-7 . It has a molecular weight of 163.18 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h1-2,6-7H,3-4H2,(H,11,12) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4°C .Scientific Research Applications
Polymerization and Polymer Synthesis :
- (Mathew et al., 1996) described the use of norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, in Pd(II)-catalyzed homo- and copolymerizations to obtain cycloaliphatic polyolefins with functional groups.
- (Okoroanyanwu et al., 1998) synthesized a series of new alicyclic polymers for 193 nm photoresist materials using, among others, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Catalysis in Polymerization :
- (Reinmuth et al., 1996) explored the use of (η3-allyl)palladium(II) catalysts for addition polymerization of norbornene derivatives including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Synthesis and Characterization of Derivatives :
- (Kasyan et al., 2007) investigated the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes from exo- and endo-5-cyanobicyclo[2.2.1]hept-2-enes.
- (Palkó et al., 2005) prepared and studied the stereostructure of diastereomers of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid.
Photorearrangement Studies :
- (Akhtar et al., 1982) examined the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene, observing 1,2- and 1,3-sigmatropic shifts.
Optical Material Synthesis :
- (Mamedov & Qedirli, 2015) synthesized 5-carboxybicyclo[2.2.1]hept-2-yl acrylate and methacrylate, potentially useful for optical lenses and polymeric materials.
Advanced Material Synthesis :
- (Moszner et al., 1996) synthesized norbornene-functionalized silic acid esters, leading to crosslinked polysiloxanes through photoinitiated reaction with multifunctional thiols.
Safety and Hazards
This compound is considered hazardous and has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h1-2,6-7H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMYNMIJLTRCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512096 | |
Record name | 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60722-14-7 | |
Record name | 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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